6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C14H13ClN2O It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a carboxamide group, as well as an ethylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 4-ethylphenylamine under specific conditions. The process generally includes:
Activation of 6-chloronicotinic acid: This can be achieved by converting it into an acid chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The activated 6-chloronicotinic acid is then reacted with 4-ethylphenylamine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted pyridine derivatives.
Oxidation: Oxidation can lead to the formation of pyridine N-oxides.
Reduction: Reduction can yield amines or alcohols.
Hydrolysis: Hydrolysis results in the formation of 6-chloronicotinic acid and 4-ethylphenylamine.
Scientific Research Applications
6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Biological Activity
6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives. Its molecular formula is C16H16ClN2O, indicating the presence of chlorine, nitrogen, and oxygen in its structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring with a chloro group and a carboxamide functional group. The specific arrangement of these groups influences its biological activity.
Property | Details |
---|---|
Molecular Formula | C16H16ClN2O |
Molecular Weight | 300.76 g/mol |
Melting Point | Not specified |
Solubility | Not extensively characterized |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance or diminish biological activity.
Case Study:
In a study involving N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, derivatives exhibited antiproliferative activity with IC50 values ranging from 3.3 µM to 50.9 µM against HCT-116 cells, highlighting the potential for similar activities in pyridine derivatives like this compound .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Similar pyridine derivatives have been explored for their ability to inhibit bacterial growth, making them candidates for further investigation as potential antimicrobial agents.
Comparison Table of Related Compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | Methyl group instead of ethyl | Anticancer and antimicrobial properties |
N-(4-fluorophenyl)-6-chloropyridine-3-carboxamide | Fluorine substitution enhances lipophilicity | Potential enzyme inhibition |
6-bromo-N-(4-isopropylphenyl)pyridine-3-carboxamide | Bromine substitution influences reactivity | Investigated for anti-inflammatory effects |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interactions with specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance. Molecular docking studies could provide insights into potential binding sites and affinities.
Research Findings
Recent studies have focused on the synthesis and characterization of various pyridine derivatives, including this compound. The findings suggest that the incorporation of different substituents can significantly affect both the solubility and biological activity of these compounds.
- Synthesis Methodologies: Various synthetic routes have been developed for creating pyridine derivatives, which can include reactions involving preformed pyrazole or pyridine structures .
- Biological Testing: In vitro assays have been conducted to evaluate the efficacy of these compounds against cancer cell lines and bacterial strains, revealing promising results that warrant further investigation .
Properties
IUPAC Name |
6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-2-10-3-6-12(7-4-10)17-14(18)11-5-8-13(15)16-9-11/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQICUBUZKGQRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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